2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H13F2NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-methylpiperidine with difluoroacetic acid under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., N-bromosuccinimide) are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoro groups and piperidine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-(1-Methylpiperidin-4-yl)acetic acid: Lacks the difluoro groups, which may result in different chemical and biological properties.
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid: Contains a pyridine ring instead of a piperidine ring, leading to different reactivity and applications.
Uniqueness: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid is unique due to the presence of both difluoro groups and the piperidine moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C8H13F2NO2 |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H13F2NO2/c1-11-4-2-6(3-5-11)8(9,10)7(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
IWDRJRVOZYOZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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